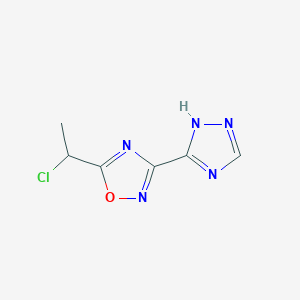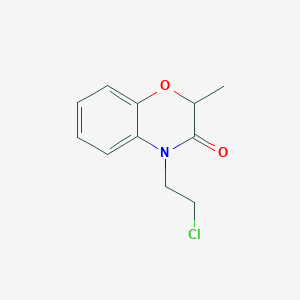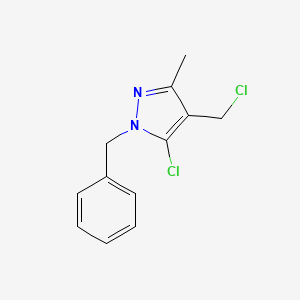
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
“1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 . It is also known by other names such as “5-Acetyl-2-aminothiazole”, “2-Amino-5-acetylthiazole”, and "5-Acetyl-2-amino-1,3-thiazole" .
Synthesis Analysis
The synthesis of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” involves the reaction of 2-bromothiazole with butyllithium, followed by a reaction with acetaldehyde. The resulting product is then oxidized using alum .Molecular Structure Analysis
The molecular structure of “1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This compound also contains an amino group (-NH2) and a ketone group (C=O) attached to the thiazole ring .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 303.1±15.0 °C and a predicted density of 1.341±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 2.88±0.10 .Applications De Recherche Scientifique
Synthesis and Structural Properties
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a compound of interest in the synthesis and study of heterocyclic compounds, particularly thiazoles and related structures. Research has explored the synthesis, spectroscopic, and structural properties of novel substituted thiazolidin-4-ones, revealing insights into the conformation and reactivity of these compounds. Such studies contribute to the broader understanding of thiazole derivatives and their potential applications in various fields, including medicinal chemistry and material science (Issac & Tierney, 1996).
Biological Activity and Pharmacology
The thiazole nucleus, closely related to this compound, is known for its significant biological activities. Extensive studies have been conducted on various thiazole derivatives, demonstrating a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These findings underscore the therapeutic potential of thiazole-based compounds and support ongoing research into their development as pharmaceutical agents (Zhilitskaya et al., 2021).
Green Chemistry and Sustainable Synthesis
The exploration of green chemistry principles in the synthesis of thiazole derivatives is a notable area of research. Efforts to develop environmentally friendly and sustainable synthetic methods for thiazole compounds, including those related to this compound, align with broader objectives to reduce the environmental impact of chemical manufacturing processes. Such research not only advances the field of organic synthesis but also contributes to the sustainability of pharmaceutical and chemical industries (Santos et al., 2018).
Antioxidant and Anti-inflammatory Applications
Recent studies have highlighted the antioxidant and anti-inflammatory properties of benzofused thiazole derivatives, which share structural similarities with this compound. These findings suggest potential applications in the treatment of oxidative stress-related diseases and inflammation, further emphasizing the versatility and therapeutic value of thiazole-based compounds (Raut et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds containing a thiazole moiety have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division .
Pharmacokinetics
The compound’s predicted properties include a melting point of 176-178 °c, a boiling point of 3031±150 °C, and a density of 1341±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
The interaction with dna and topoisomerase ii can lead to dna double-strand breaks, which can ultimately lead to cell death .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and oxygen exposure may affect its stability.
Analyse Biochimique
Biochemical Properties
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes involved in antimicrobial and anticancer activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their functions. This compound’s interaction with proteins can lead to changes in protein conformation and function, affecting various biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in inflammation and cancer . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its biological activity, as it may accumulate in certain tissues or cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can affect cellular metabolism and energy production.
Propriétés
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIQVKVOIZQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315368-82-1 | |
| Record name | 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)






amine](/img/structure/B1373534.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)

![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)
